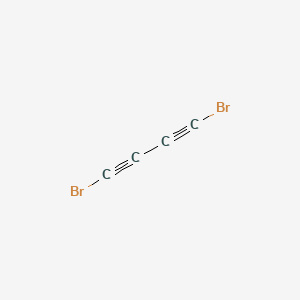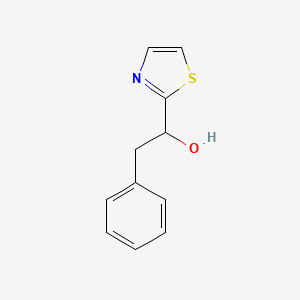
5-Chloro-6-fluoro-1-tetrahydropyran-2-yl-indazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-fluoro-1-tetrahydropyran-2-yl-indazol-4-ol is a synthetic organic compound with the molecular formula C12H12ClFN2O2 and a molecular weight of 270.69 g/mol . This compound belongs to the indazole family, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
準備方法
The synthesis of 5-Chloro-6-fluoro-1-tetrahydropyran-2-yl-indazol-4-ol involves several steps. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core is typically synthesized through the cyclization of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Tetrahydropyran Group: The tetrahydropyran group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indazole core is replaced by the tetrahydropyran moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
化学反応の分析
5-Chloro-6-fluoro-1-tetrahydropyran-2-yl-indazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions, where nucleophiles such as amines or thiols replace the halogen atoms, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
科学的研究の応用
5-Chloro-6-fluoro-1-tetrahydropyran-2-yl-indazol-4-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 5-Chloro-6-fluoro-1-tetrahydropyran-2-yl-indazol-4-ol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes, such as inflammation or cell proliferation. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
類似化合物との比較
5-Chloro-6-fluoro-1-tetrahydropyran-2-yl-indazol-4-ol can be compared with other indazole derivatives, such as:
5-Chloro-1H-indazole: Lacks the tetrahydropyran and fluoro substituents, resulting in different biological activities.
6-Fluoro-1H-indazole: Similar to the compound but lacks the chloro and tetrahydropyran groups.
1-Tetrahydropyran-2-yl-indazole: Contains the tetrahydropyran group but lacks the chloro and fluoro substituents.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity .
特性
分子式 |
C12H12ClFN2O2 |
|---|---|
分子量 |
270.69 g/mol |
IUPAC名 |
5-chloro-6-fluoro-1-(oxan-2-yl)indazol-4-ol |
InChI |
InChI=1S/C12H12ClFN2O2/c13-11-8(14)5-9-7(12(11)17)6-15-16(9)10-3-1-2-4-18-10/h5-6,10,17H,1-4H2 |
InChIキー |
QQRLHRRUJVOCNO-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)N2C3=CC(=C(C(=C3C=N2)O)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-8,9-dihydrofuro[2,3-h]chromen-2-one](/img/structure/B12095038.png)

![1-[13-(2-amino-2-oxoethyl)-19,22-dibenzyl-16-butan-2-yl-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[1-[(1-amino-1-oxopropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12095040.png)
![1-[2-(Pyridin-2-ylmethyl)phenyl]ethan-1-one](/img/structure/B12095042.png)




![Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate](/img/structure/B12095064.png)
![4-Fluoro-1-[2-[[3-(1,2,4-triazol-1-ylmethyl)cyclopentyl]amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12095068.png)

![2-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B12095088.png)


